2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide
Description
Chemical Structure and Properties The compound 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide (CAS: 1156759-54-4) is a brominated amide derivative with a molecular formula of C₁₀H₁₈BrNO₃S . Its structure features:
- A bromo-substituted butanamide backbone.
- A 3-methyl-1,1-dioxothiolane (sulfolane-derived) ring system as the N-substituent.
Properties
IUPAC Name |
2-bromo-3-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3S/c1-7(2)8(11)9(13)12-10(3)4-5-16(14,15)6-10/h7-8H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUQNEMTHJYVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1(CCS(=O)(=O)C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide typically involves multiple steps:
Bromination: The introduction of the bromine atom is often achieved through the bromination of a precursor molecule. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amidation: The formation of the amide bond involves reacting an appropriate amine with a carboxylic acid derivative. This step may require coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Thiolane Ring Formation: The thiolane ring with a sulfone group can be introduced through a cyclization reaction involving a suitable thiol and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group in the thiolane ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated butanamide derivatives
Substitution: Azides, thiocyanates, and other substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide is , with a molecular weight of approximately 312.23 g/mol. Its structure features a bromine atom, a dioxothiolan moiety, and an amide functional group, which contribute to its reactivity and potential applications in various chemical reactions .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing bromine and thiolane derivatives exhibit significant antimicrobial properties. The presence of the dioxothiolan group may enhance the compound's efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Research
Preliminary studies suggest that similar compounds have shown promise in anticancer activities. The ability of this compound to interact with biological targets could be explored further for its potential in cancer therapeutics .
Synthetic Applications
Building Block in Organic Synthesis
This compound can serve as a valuable building block in organic synthesis. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. Researchers have utilized similar bromo compounds in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules .
Synthesis of Thiolane Derivatives
The unique thiolane structure allows for the synthesis of various thiolane derivatives, which are important in pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed to create diverse derivatives through functional group modifications .
Industrial Applications
Potential Use in Agrochemicals
The antimicrobial properties of this compound suggest potential applications in the agrochemical industry as a pesticide or fungicide. Its effectiveness against plant pathogens could be evaluated to develop new agricultural products .
Material Science Applications
Given its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical properties .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Brominated Compounds | Medicinal Chemistry | Showed significant activity against Gram-positive bacteria; potential for development as an antibiotic agent. |
| Synthesis of Thiolane Derivatives | Organic Synthesis | Successfully synthesized various derivatives using this compound as a starting material; demonstrated versatility in reactions. |
| Evaluation of Agrochemical Potential | Agrochemicals | Preliminary tests indicated effectiveness against common agricultural pests; warrants further investigation. |
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfone group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific proteins. The exact pathways and targets would depend on the specific biological context and the nature of the derivatives being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Limited direct studies on this compound exist, but comparisons can be drawn to analogs based on functional groups and reactivity:
Brominated Amides and Sulfones
Table 1: Key Structural and Functional Comparisons
Key Findings:
Bromine Substitution: The bromine atom in the target compound differentiates it from non-halogenated analogs (e.g., N-(1,1-dioxothiolan-3-yl)acetamide). Bromine’s electron-withdrawing effect may enhance electrophilicity at the β-carbon, favoring nucleophilic substitution or elimination reactions .
Sulfone vs.
Amide Linkage : The amide group is a common feature in bioactive molecules, but its orientation relative to the sulfone ring may influence solubility and binding affinity compared to simpler acetamides .
Notes and Limitations
Data Gaps: No experimental bioactivity or thermodynamic data (e.g., melting point, solubility) are available for the target compound, limiting direct comparisons .
Structural Inference : Comparisons rely on extrapolation from analogs; experimental validation is needed.
Synthetic Challenges : Steric hindrance from the 3-methyl groups may complicate derivatization.
Biological Activity
2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide is a synthetic compound with potential biological activities. Its unique structure, which includes a bromine atom and a dioxothiolan moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 303.23 g/mol. The compound features a bromine substituent at the second carbon and a thiolane ring, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing the thiolane structure exhibit significant antimicrobial properties. For instance, studies on similar dioxolane derivatives have shown effectiveness against various bacterial strains, suggesting that the thiolane moiety may enhance membrane permeability or inhibit key metabolic pathways in bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(4-Trifluoromethyl)benzamide | S. aureus | 16 µg/mL |
| 4-Bromo-N-methylbenzamide | P. aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. For example, some dioxolane derivatives have been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .
Case Study: In Vitro Effects on Cancer Cell Lines
A study examined the effects of thiolane derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in:
- Decreased cell viability (up to 70% reduction at higher concentrations).
- Increased apoptosis markers , such as caspase activation.
These findings suggest potential for further development as anticancer agents.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Membrane Disruption : Altering bacterial cell membrane integrity leading to increased permeability.
- Signaling Pathway Modulation : Affecting pathways related to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling a brominated butanamide precursor with a functionalized thiolane derivative. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI or DCC in anhydrous conditions to link the brominated butanamide to the thiolane moiety .
- Purification : Crystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent gradient of dichloromethane/methanol) ensures >95% purity .
- Challenges : Side reactions (e.g., thiolane ring opening) may occur; monitor via TLC or LC-MS .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Employ SHELX or similar software for structure solution and refinement. Collect high-resolution data (≤1.0 Å) to resolve stereochemistry, particularly the thiolane sulfone group and bromine positioning .
- Spectroscopic validation :
- NMR : Confirm methyl group environments (δ 1.2–1.5 ppm for aliphatic CH₃, δ 2.8–3.2 ppm for sulfone-attached CH₂) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
Advanced Research Questions
Q. What strategies mitigate competing reactions during functionalization of the bromine substituent?
- Controlled nucleophilic substitution : Use bulky bases (e.g., DBU) to direct reactivity toward the bromine site while preserving the thiolane sulfone group. Monitor by HPLC to detect byproducts like dehydrohalogenation .
- Catalytic optimization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires inert atmospheres and ligand screening (XPhos) to enhance selectivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase or protease screens) under controlled conditions (pH 7.4, 37°C) to assess IC₅₀ variability. Use positive controls (e.g., staurosporine) to validate assay sensitivity .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers caused by impurities or solvent effects .
Q. What computational approaches predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina with high-resolution protein structures (PDB) to model binding to sulfotransferases or cytochrome P450 isoforms. Prioritize docking poses with sulfone group interactions (e.g., hydrogen bonding to Ser/Thr residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, focusing on bromine’s hydrophobic contributions .
Q. How does the thiolane sulfone group influence metabolic stability in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify degradation via LC-MS/MS. Compare half-life (t₁/₂) to analogs lacking the sulfone group.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. The sulfone group may reduce CYP affinity due to steric hindrance .
Methodological Considerations
Q. What analytical techniques validate batch-to-batch consistency in synthesis?
- HPLC-DAD : Use a C18 column (ACN/water gradient) to quantify impurities (<0.1% area).
- Elemental analysis : Confirm Br and S content within ±0.3% of theoretical values .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Flow chemistry : Implement continuous-flow reactors for amide coupling steps, reducing reaction time by 50% and minimizing side-product formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
